3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Description
3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a cyclopentylamino group, a trifluoromethyl-substituted phenyl ring, and a pyrrolidine-2,5-dione core
Properties
IUPAC Name |
3-(cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)10-4-3-7-12(8-10)21-14(22)9-13(15(21)23)20-11-5-1-2-6-11/h3-4,7-8,11,13,20H,1-2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHOXJXPMZLCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a cyclopentylamine reacts with a suitable pyrrolidine-2,5-dione derivative in the presence of a base. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylpyrrolidine-2,5-dione: Lacks the cyclopentylamino group.
Cyclopentylamino-phenylpyrrolidine-2,5-dione: Lacks the trifluoromethyl group.
Trifluoromethyl-cyclopentylamino-pyrrolidine: Different substitution pattern on the pyrrolidine ring.
Uniqueness
3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is unique due to the combination of the cyclopentylamino group and the trifluoromethyl-substituted phenyl ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential bioactivity, making it a valuable compound for various applications.
Biological Activity
The compound 3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a member of the pyrrolidine-2,5-dione family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is , with a molecular weight of approximately 320.30 g/mol. The compound features a cyclopentylamine moiety and a trifluoromethyl phenyl group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrrolidine-2,5-dione class exhibit a range of biological activities, including antibacterial and potential antidepressant effects. Below is a summary of key findings related to the biological activity of 3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione.
Antibacterial Activity
A study published in Nature highlighted the discovery of pyrrolidine-2,5-diones as inhibitors of Penicillin-Binding Protein 3 (PBP3), which is essential for bacterial cell wall synthesis. The compound demonstrated significant inhibition against multidrug-resistant strains of Pseudomonas aeruginosa, showcasing its potential as an antibacterial agent .
Antidepressant Potential
In vivo studies have suggested that compounds similar to 3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione may act as antidepressants by modulating serotonin receptors. Specifically, it was found to exhibit affinity for the 5-HT1A and 5-HT7 receptors while showing weak inhibitory activity on phosphodiesterases (PDE4B and PDE10A) . This dual action could enhance serotonergic neurotransmission, contributing to its antidepressant effects.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:
- Serotonin Receptors : The compound's ability to bind to serotonin receptors suggests it may influence mood regulation.
- PBP Inhibition : By inhibiting PBP3, the compound disrupts bacterial cell wall synthesis, leading to bacterial cell death.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
